molecular formula C8H18N2O2 B8811125 2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol

2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol

Cat. No. B8811125
M. Wt: 174.24 g/mol
InChI Key: CZAIZYXGORRFQA-UHFFFAOYSA-N
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Patent
US07538224B2

Procedure details

A mixture of 2-morpholinoethylchloride hydrochloride (23 g, 0.12 mol) and 2-aminoethanol (22 mL, 0.36 mol) was stirred at 140° C. for 5 hours. After the reaction mixture was cooled to room temperature, water (0.10 L) was added thereto. The resulting aqueous solution was saturated with sodium chloride and extracted with chloroform (100 mL×6). The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was distilled to obtain 2-(2-morpholinoethylamino)ethanol (3.4 g, 16%).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9]Cl)[CH2:4][CH2:3]1.[NH2:11][CH2:12][CH2:13][OH:14].[Cl-].[Na+]>O>[O:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][NH:11][CH2:12][CH2:13][OH:14])[CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
Cl.O1CCN(CC1)CCCl
Name
Quantity
22 mL
Type
reactant
Smiles
NCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0.1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCN(CC1)CCNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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